molecular formula C7H7N3O B6590296 (3H-Imidazo[4,5-b]pyridin-6-yl)methanol CAS No. 1022158-37-7

(3H-Imidazo[4,5-b]pyridin-6-yl)methanol

Cat. No.: B6590296
CAS No.: 1022158-37-7
M. Wt: 149.15 g/mol
InChI Key: NENVDBFDYHORDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3H-Imidazo[4,5-b]pyridin-6-yl)methanol (CAS 1022158-37-7) is a high-value chemical building block for research and development. This compound, with the molecular formula C₇H₇N₃O and a molecular weight of 149.15 g/mol, belongs to the imidazopyridine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological interactions . As a versatile synthetic intermediate, it serves as a key precursor in organic synthesis and drug discovery efforts. The imidazopyridine core is of significant interest in pharmaceutical research, particularly in the development of novel antimalarial agents. Studies on closely related imidazopyridine compounds have demonstrated potent activity against Plasmodium falciparum , the parasite that causes malaria, suggesting potential applications for this scaffold in infectious disease research . Furthermore, derivatives of this chemical series have been designed to incorporate intramolecular hydrogen bonding motifs, a feature known to improve physicochemical properties and biological activity . For handling and safety, please refer to the Safety Data Sheet. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-3-5-1-6-7(8-2-5)10-4-9-6/h1-2,4,11H,3H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENVDBFDYHORDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717679
Record name (1H-Imidazo[4,5-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022158-37-7
Record name (1H-Imidazo[4,5-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 5-Bromopyridine-2,3-diamine

A foundational approach involves the condensation of 5-bromopyridine-2,3-diamine with aldehydes to construct the imidazo[4,5-b]pyridine core. For instance, reaction with benzaldehyde under reflux in acetic acid yields 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine as a key intermediate.

Reaction Conditions:

StepReagentsTemperature (°C)Time (h)Yield (%)
CyclizationBenzaldehyde, AcOH1201268–72

Hydroxymethylation via Alkylation

The introduction of the methanol group is achieved through nucleophilic substitution or oxidation strategies. Treating 6-bromo-3H-imidazo[4,5-b]pyridine with formaldehyde under basic conditions (e.g., K₂CO₃ in DMF) facilitates hydroxymethylation, though competing side reactions may reduce yields.

Optimized Alkylation Protocol:

ParameterValue
Substrate6-Bromo-3H-imidazo[4,5-b]pyridine
Alkylating AgentFormaldehyde (37% aq.)
BaseK₂CO₃
SolventDMF
Temperature80°C
Time8 h
Yield58%

Optimization of Reaction Conditions

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) improve alkylation efficiency by facilitating interphase reactant transfer. A study comparing catalysts reported a 22% yield increase with TBAB (0.1 equiv) versus uncatalyzed conditions.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while protic solvents (EtOH, MeOH) may promote hydrolysis. DMF emerges as the optimal solvent, achieving a balance between reactivity and side-product suppression.

Solvent Screening Data:

SolventDielectric ConstantYield (%)
DMF36.758
DMSO46.754
EtOH24.332
THF7.518

Alternative Synthetic Pathways

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer regioselective control. For example, Suzuki-Miyaura coupling of 6-bromoimidazo[4,5-b]pyridine with boronic esters introduces hydroxymethyl groups indirectly.

Representative Coupling Protocol:

ComponentQuantity
6-Bromoimidazo[4,5-b]pyridine1.0 equiv
Pinacol boronate ester1.2 equiv
Pd(PPh₃)₄5 mol%
BaseCs₂CO₃ (2.0 equiv)
SolventDME/H₂O (4:1)
Temperature90°C
Yield63%

Reductive Amination Routes

Condensation of pyridine-2,3-diamine with α-keto alcohols followed by reductive cyclization provides an alternative pathway. This method avoids halogenated intermediates but requires stringent control over reducing agents (e.g., NaBH₄ vs. LiAlH₄).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors enhances heat transfer and reduces reaction times. Pilot-scale studies demonstrate a 40% reduction in processing time for the cyclization step when using microreactor systems.

Purification Techniques

Chromatography remains prevalent in laboratory settings, but industrial processes prioritize crystallization. The hydrochloride salt of this compound exhibits superior crystallinity, enabling high-purity recovery (>99%) via antisolvent addition.

Crystallization Parameters:

ParameterValue
SolventEtOH/H₂O (3:1)
AntisolventDiethyl ether
Purity99.2%
Recovery85%

Chemical Reactions Analysis

Types of Reactions: (3H-Imidazo[4,5-b]pyridin-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3H-Imidazo[4,5-b]pyridin-6-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiproliferative activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (3H-Imidazo[4,5-b]pyridin-6-yl)methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Functional Group and Positional Effects

  • Substituent Reactivity: The hydroxymethyl group in (3H-Imidazo[4,5-b]pyridin-6-yl)methanol offers versatility for further derivatization (e.g., esterification or oxidation to aldehydes). In contrast, the boronic acid substituent in 3H-imidazo[4,5-b]pyridine-6-boronic acid facilitates cross-coupling reactions, making it valuable in medicinal chemistry .
  • Positional Isomerism: The 5-methanol isomer (CAS 1352911-89-7) exhibits a similarity score of 0.72 compared to the 6-methanol target compound.
  • Halogen vs. Hydroxymethyl : Bromine substitution (CAS 172648-19-0) introduces steric bulk and electron-withdrawing effects, which may reduce solubility but enhance reactivity in halogen-bonding interactions .

Biological Activity

(3H-Imidazo[4,5-b]pyridin-6-yl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

Compound Overview

  • Chemical Name : this compound
  • Molecular Formula : C₉H₉N₃O
  • Molecular Weight : 175.19 g/mol

The compound features an imidazo[4,5-b]pyridine core with a hydroxymethyl functional group, which is believed to enhance its reactivity and biological interactions compared to other derivatives in this class.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli62.5 µg/mL
Staphylococcus aureus78.12 µg/mL
Enterococcus faecalis70.0 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains such as MRSA .

Antiproliferative Activity

In addition to its antimicrobial effects, this compound has shown promising antiproliferative activity against cancer cell lines. In vitro studies indicate:

Cell LineIC50 (µg/mL)
HeLa (Cervical Cancer)226
A549 (Lung Cancer)242.52

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo .

Mechanistic Studies

The biological activity of this compound is thought to be mediated through various pathways:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer progression.
  • Cell Cycle Arrest : Research indicates that treatment with this compound may lead to cell cycle arrest in cancer cells, thereby inhibiting proliferation.
  • Apoptosis Induction : There are indications that this compound can induce apoptosis in tumor cells through mitochondrial pathways.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal demonstrated the effectiveness of the compound against both Gram-positive and Gram-negative bacteria, emphasizing its broad-spectrum activity .
  • Anticancer Research : Another research effort focused on the antiproliferative effects of this compound on various cancer cell lines, revealing significant cytotoxicity and potential mechanisms involving apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.